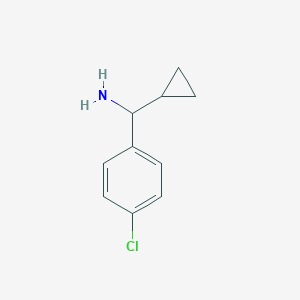

(4-Chlorophenyl)(cyclopropyl)methanamine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-chlorophenyl)-cyclopropylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLXFYJGXYAYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408973 | |

| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123312-22-1 | |

| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorophenyl)(cyclopropyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Chlorophenyl)(cyclopropyl)methanamine chemical properties

An In-depth Technical Guide to (4-Chlorophenyl)(cyclopropyl)methanamine for Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological profiles is paramount. The strategic incorporation of strained ring systems, such as the cyclopropyl group, has emerged as a powerful tactic to imbue molecules with unique conformational rigidity and metabolic stability. When coupled with a versatile pharmacophore like the 4-chlorophenyl moiety, the resulting compound, this compound, presents a compelling scaffold for investigation. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its chemical properties, a validated synthetic route, and a forward-looking perspective on its potential therapeutic applications.

Molecular Profile and Physicochemical Characteristics

This compound (CAS No: 123312-22-1) is a secondary amine featuring a chlorophenyl ring and a cyclopropyl group attached to a central methylene bridge.[1][2][3] This unique combination of a rigid, three-dimensional cyclopropyl ring and an electronically modulated aromatic system dictates its physicochemical behavior and potential for biological interactions.

Rationale for Interest: The cyclopropyl ring is a "bioisostere" of a vinyl group or an acetylene, but it introduces a distinct three-dimensional vector for substituent exit points. This can be critical for optimizing binding affinity and selectivity by allowing the molecule to probe deeper or more specific pockets within a target protein. The 4-chloro substituent increases lipophilicity, which can enhance membrane permeability, but also provides a site for potential metabolic transformation or specific halogen bonding interactions with the target receptor.

A summary of its key computed and reported properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 123312-22-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂ClN | [1][3][4] |

| Molecular Weight | 181.66 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | α-Cyclopropyl-4-chloro-benzylamine | [3] |

| Boiling Point (Predicted) | 274.5 ± 15.0 °C | [3] |

| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 9.09 ± 0.10 | [3] |

Synthesis and Purification Workflow

The most direct and efficient synthesis of this compound is achieved via a one-pot reductive amination protocol. This method is widely employed in medicinal chemistry for its reliability, operational simplicity, and generally high yields.

Causality of Experimental Design: The workflow is designed in two sequential steps within a single pot to maximize efficiency.

-

Imine Formation: 4-chlorobenzaldehyde is reacted with cyclopropylamine. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate. This reaction is typically performed at room temperature in a protic solvent like methanol, which can facilitate both the nucleophilic attack and the dehydration step.

-

Reduction: The C=N double bond of the imine is then selectively reduced to a single bond. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose as it is mild enough not to reduce the aldehyde starting material prematurely but is highly effective for reducing the imine as it forms. It is added at a lower temperature (0 °C) to control the initial rate of reaction and prevent potential side reactions.

Synthesis Workflow Diagram

Caption: One-pot reductive amination for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system; progress can be monitored at each stage using Thin Layer Chromatography (TLC).

-

Reaction Setup: To a solution of 4-chlorobenzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (1.2 eq) dropwise at room temperature.

-

Imine Formation: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the consumption of the aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The formation of the slightly less polar imine spot should be observed.

-

Reduction: Cool the reaction flask to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure complete reduction. Monitor by TLC for the disappearance of the imine spot and the appearance of the more polar amine product spot (which will stain with ninhydrin).

-

Workup: Quench the reaction by the slow addition of water (approx. 20% of the methanol volume). Concentrate the mixture in vacuo to remove the methanol.

-

Extraction: Dilute the remaining aqueous residue with water and extract with dichloromethane or ethyl acetate (3x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Final Purification: Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent the amine from streaking on the acidic silica) to afford the pure product.

Potential Pharmacological Relevance and Screening Strategy

The structural motif of this compound is suggestive of activity in the central nervous system (CNS). The cyclopropylamine moiety is a key pharmacophore in monoamine oxidase (MAO) inhibitors, such as the antidepressant tranylcypromine.[5] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of these enzymes increases neurotransmitter levels, which is a validated mechanism for treating depression and other neurological disorders.

Therefore, a logical first step in elucidating the biological activity of this compound is to assess its potential as an MAO inhibitor.

Proposed Target Validation Workflow

Caption: A logical workflow for the initial biological screening of the compound.

Trustworthiness of the Protocol: This screening cascade is a standard, self-validating system in early-stage drug discovery.

-

Primary Assay: An in vitro enzyme inhibition assay provides a direct, quantitative measure of the compound's interaction with the purified target enzymes (MAO-A and MAO-B).

-

Data-Driven Decision: The resulting IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) provide a clear, unambiguous basis for a " go/no-go " decision. A potent compound (typically with an IC₅₀ in the low micromolar or nanomolar range) validates the initial hypothesis.

-

Next Steps: A positive result logically leads to lead optimization, where analogues are synthesized to improve potency and selectivity. A negative result triggers screening against a broader panel of targets, conserving resources.

Conclusion

This compound is a synthetically accessible compound with significant potential as a scaffold in drug discovery, particularly for CNS targets. Its properties are dictated by the interplay between the 4-chlorophenyl group and the conformationally constrained cyclopropylamine moiety. The provided synthesis protocol is robust and readily scalable for the generation of material for biological evaluation. The proposed screening strategy, beginning with MAO inhibition assays, offers a scientifically sound and resource-efficient path to validating its therapeutic potential. This guide provides the foundational knowledge for any research program seeking to explore the utility of this promising chemical entity.

References

- ChemBK. 1-[1-(4-chlorophenyl)cyclopropyl]methanamine. [Link]

- Chemical-Suppliers. This compound. [Link]

- PubChem. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime.

- PubChem. 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine.

- MDPI. 1-(4-Chlorophenyl)cyclopropylmethanone. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. This compound | CAS 123312-22-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. (4-CHLOROPHENYL)(CYCLOPROPYL)METHYLAMINE | 123312-22-1 [amp.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]

A Technical Guide to the Structural Elucidation of (4-Chlorophenyl)(cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: The definitive identification of a molecule's structure is a critical phase in chemical and pharmaceutical research. This guide provides a comprehensive, technically-focused workflow for the structural elucidation of (4-Chlorophenyl)(cyclopropyl)methanamine, a compound of interest in medicinal chemistry due to its presence as an intermediate in the synthesis of various pharmaceuticals, including antidepressants.[1] This document moves beyond a simple recitation of procedures to offer a strategic rationale for the application of modern analytical techniques. We will delve into the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, supplemented by chromatographic methods for chiral analysis. Each section is designed to be a self-validating system, providing not just the "how" but the critical "why" behind each experimental decision.

Introduction: The Molecular Blueprint

This compound is a primary amine featuring a chiral center, a p-substituted aromatic ring, and a cyclopropyl moiety. Its molecular formula is C₁₀H₁₂ClN and it has a molecular weight of approximately 181.66 g/mol . The structural elucidation process must therefore confirm the elemental composition, the connectivity of all atoms, and, where applicable, the stereochemistry of the chiral center.

The overall strategy is to employ a suite of orthogonal analytical techniques. Mass spectrometry will provide the initial confirmation of molecular weight and elemental formula. NMR spectroscopy will then be used to piece together the carbon-hydrogen framework and establish atomic connectivity.[2] Infrared spectroscopy will serve to identify key functional groups, providing corroborating evidence for the structure proposed by MS and NMR. Finally, given the chiral nature of the molecule, chromatographic techniques will be essential for separating and identifying enantiomers.[3][4]

Figure 1: A workflow diagram illustrating the multi-technique approach to the structural elucidation of this compound.

Mass Spectrometry: The First Piece of the Puzzle

The initial and most fundamental step in structure elucidation is the determination of the molecular weight and elemental composition.[5] High-resolution mass spectrometry (HRMS) is the technique of choice for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small quantity of the synthesized this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode to facilitate the formation of the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion, typically m/z 50-500.

-

Data Analysis: Identify the monoisotopic mass of the protonated molecule. Utilize the high mass accuracy of the instrument to predict the elemental composition.

Expected Data and Interpretation

For a molecule with the formula C₁₀H₁₂ClN, the expected monoisotopic mass of the [M+H]⁺ ion is approximately 182.0731 m/z. The presence of a chlorine atom will be evident from the isotopic pattern, with a characteristic M+2 peak at approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₂ClN |

| Monoisotopic Mass | 181.0658 g/mol |

| [M+H]⁺ (m/z) | 182.0731 |

| [M+Na]⁺ (m/z) | 204.0550 |

Table 1: Predicted mass spectrometry data for this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules.[2] A combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, will allow for the unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H NMR: Expected Chemical Shifts and Splitting Patterns

-

Aromatic Protons (p-substituted chlorophenyl ring): Two doublets in the region of δ 7.2-7.4 ppm, each integrating to 2H. The characteristic splitting pattern arises from the coupling of adjacent protons on the aromatic ring.

-

Methine Proton (CH-N): A multiplet, likely a triplet or doublet of doublets, in the region of δ 3.5-4.0 ppm, integrating to 1H. This proton is coupled to the protons on the cyclopropyl ring and the amine protons.

-

Amine Protons (NH₂): A broad singlet, typically in the range of δ 1.5-3.0 ppm, integrating to 2H. The chemical shift and peak shape can be concentration and solvent dependent.

-

Cyclopropyl Protons: A complex set of multiplets in the upfield region, typically δ 0.4-1.2 ppm, integrating to 5H (one methine and two diastereotopic methylene groups).

¹³C NMR: Expected Chemical Shifts

-

Aromatic Carbons: Four signals in the aromatic region (δ 120-145 ppm). The carbon bearing the chlorine atom will be downfield, and the ipso-carbon attached to the cyclopropylmethanamine group will also be distinct.

-

Methine Carbon (CH-N): A signal in the range of δ 50-60 ppm.

-

Cyclopropyl Carbons: Signals in the upfield region, typically δ 5-20 ppm.

Sources

- 1. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C10H12ClN) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to (4-Chlorophenyl)(cyclopropyl)methanamine: Synthesis, Characterization, and Application in CNS Drug Discovery

This guide provides a comprehensive technical overview of (4-Chlorophenyl)(cyclopropyl)methanamine (CAS Number: 123312-22-1), a pivotal chemical intermediate in the development of novel therapeutics targeting the central nervous system (CNS). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, characterization, and pharmacological significance of this compound, offering both foundational knowledge and actionable protocols.

Introduction: A Key Building Block for CNS Therapeutics

This compound is a primary amine that has garnered significant interest in medicinal chemistry as a versatile scaffold for constructing complex molecules with potent biological activities. Its structure, featuring a 4-chlorophenyl group and a cyclopropyl moiety attached to a central aminomethane core, makes it an ideal precursor for compounds targeting monoamine transporters, which are crucial in the regulation of neurotransmitters like dopamine, serotonin, and norepinephrine.[1] Consequently, derivatives of this amine are prominent in the research and development of treatments for depression, anxiety, and other neurological disorders.[1]

This guide will illuminate the synthetic pathways to this compound, detail its analytical characterization, and explore the pharmacological landscape of the CNS-active agents derived from it.

Physicochemical Properties and Safety Data

A foundational understanding of the compound's properties is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| CAS Number | 123312-22-1 | Generic |

| Molecular Formula | C₁₀H₁₂ClN | PubChem |

| Molecular Weight | 181.66 g/mol | PubChem |

| Appearance | White crystalline solid (predicted) | ChemBK |

| Boiling Point | 279-282 °C (predicted) | ChemBK |

| Melting Point | 68-70 °C (predicted) | ChemBK |

| Solubility | Soluble in methanol, ethanol, and dichloromethane | ChemBK |

| SMILES | C1CC1C(C2=CC=C(C=C2)Cl)N | PubChem |

Safety Information: this compound should be handled with appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. The compound may cause skin and eye irritation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the preparation of the precursor ketone, (4-chlorophenyl)(cyclopropyl)methanone, followed by its reductive amination.

Synthesis of (4-chlorophenyl)(cyclopropyl)methanone

The precursor ketone can be synthesized via a Grignard reaction between a 4-chlorophenyl magnesium bromide and cyclopropanecarbonitrile.

Caption: Synthesis of the ketone precursor.

Experimental Protocol: Synthesis of (4-chlorophenyl)(cyclopropyl)methanone

-

Grignard Reagent Formation (if not commercially available): In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromochlorobenzene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. Maintain a gentle reflux until the magnesium is consumed.

-

Reaction with Nitrile: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of cyclopropanecarbonitrile (1.0 eq) in anhydrous diethyl ether.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Hydrolysis: Cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium chloride, followed by the addition of 1N hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield (4-chlorophenyl)(cyclopropyl)methanone.

Reductive Amination to this compound

The final amine is synthesized by the reductive amination of the precursor ketone. This process involves the formation of an imine intermediate, which is then reduced in situ.

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of (4-chlorophenyl)(cyclopropyl)methanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Quench the reaction by the addition of water. Make the solution basic (pH > 10) with the addition of aqueous sodium hydroxide.

-

Extraction and Purification: Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be purified by silica gel column chromatography or by conversion to its hydrochloride salt.

Analytical Characterization

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

Aromatic Protons: 7.20-7.40 (m, 4H, Ar-H)

-

Methine Proton: ~3.0-3.5 (m, 1H, CH-NH₂)

-

Amine Protons: 1.5-2.5 (br s, 2H, NH₂)

-

Cyclopropyl Methine Proton: 0.8-1.2 (m, 1H, CH of cyclopropyl)

-

Cyclopropyl Methylene Protons: 0.2-0.6 (m, 4H, CH₂ of cyclopropyl)

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):

-

Aromatic Carbons: ~143 (C-Cl), ~132 (ipso-C), ~128 (Ar-CH), ~127 (Ar-CH)

-

Methine Carbon: ~60 (CH-NH₂)

-

Cyclopropyl Methine Carbon: ~15 (CH of cyclopropyl)

-

Cyclopropyl Methylene Carbons: ~3-5 (CH₂ of cyclopropyl)

Expected Mass Spectrometry (ESI-MS):

-

[M+H]⁺: m/z 182.07

Role in CNS Drug Discovery: A Precursor to Monoamine Transporter Inhibitors

This compound's primary value lies in its role as a synthetic intermediate for compounds targeting monoamine transporters (MATs).[1] MATs, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft. Their inhibition is a key mechanism of action for many antidepressants and psychostimulants.

The (4-chlorophenyl)cyclopropylmethylamine scaffold is a known pharmacophore that can be elaborated to produce potent and selective MAT inhibitors. The 4-chlorophenyl group often contributes to high affinity, particularly for the dopamine transporter.

Caption: Mechanism of action of derivative compounds.

While the intrinsic biological activity of this compound itself is not extensively documented, its derivatives have shown significant potential in preclinical studies. For instance, the incorporation of this moiety into more complex structures has led to the discovery of ligands with high affinity and selectivity for the dopamine transporter.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of key structural motifs in medicinal chemistry. Its straightforward, yet elegant, structure provides a versatile platform for the synthesis of novel CNS-active compounds. The synthetic routes outlined in this guide, particularly the robust reductive amination of the corresponding ketone, offer reliable methods for accessing this valuable intermediate.

Future research will likely continue to leverage this scaffold in the design of next-generation monoamine transporter inhibitors with improved selectivity and pharmacokinetic profiles. As our understanding of the structural biology of these transporters deepens, the rational design of new therapeutics based on the this compound core will undoubtedly lead to promising new treatments for a range of neurological and psychiatric disorders.

References

- Overview of Monoamine Transporters. PubMed Central (PMC). [Link]

- This compound (C10H12ClN). PubChemLite. [Link]

- 1-[1-(4-chlorophenyl)cyclopropyl]methanamine. ChemBK. [Link]

Sources

An In-depth Technical Guide to the Synthesis of (4-Chlorophenyl)(cyclopropyl)methanamine Intermediates

Introduction

(4-Chlorophenyl)(cyclopropyl)methanamine is a crucial chemical building block, serving as a key intermediate in the synthesis of various pharmaceutically active compounds.[1] Its structural motifs, a chlorophenyl group and a cyclopropyl moiety, are prevalent in drugs targeting the central nervous system, including certain antidepressants.[1] The synthesis of this amine and its precursors, therefore, is of significant interest to researchers in medicinal chemistry and process development.

This guide provides a detailed exploration of the prevalent synthetic strategies for producing this compound, with a primary focus on the reductive amination of the key ketone intermediate, (4-chlorophenyl)(cyclopropyl)methanone. We will delve into the causality behind experimental choices, provide validated protocols, and discuss alternative synthetic pathways.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points, highlighting the most viable forward-synthetic strategies.

-

C-N Bond Disconnection: This is the most common approach, suggesting a reductive amination pathway. The target amine is disconnected to its corresponding ketone, (4-chlorophenyl)(cyclopropyl)methanone, and an ammonia source.

-

C-C Bond Disconnection: An alternative disconnection at the bond between the cyclopropyl group and the benzylic carbon suggests a nucleophilic addition of a cyclopropyl organometallic reagent to an appropriate electrophile, such as 4-chlorobenzonitrile.

Caption: Workflow for Friedel-Crafts acylation synthesis of the ketone intermediate.

Experimental Protocol: Friedel-Crafts Acylation (This protocol is a generalized representation and should be adapted and optimized based on laboratory scale and safety assessments.)

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 eq.) and an inert solvent such as dichloromethane (DCM).

-

Reagent Addition: The flask is cooled in an ice bath (0-5 °C). A solution of cyclopropanecarbonyl chloride (1.0 eq.) in DCM is added dropwise via the dropping funnel.

-

Aromatic Substrate Addition: Following the formation of the acylium ion complex, chlorobenzene (1.0-1.2 eq.) is added dropwise, maintaining the internal temperature below 10 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched by pouring it onto crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction & Purification: The organic layer is separated, washed with water, sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure (4-chlorophenyl)(cyclopropyl)methanone.

Method B: Grignard Reaction

An alternative route involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with cyclopropanecarbonitrile. [2][3]This method avoids the use of highly reactive acyl chlorides and strong Lewis acids.

Mechanism Insight: The Grignard reagent, prepared from 4-chlorobromobenzene and magnesium metal, acts as a potent nucleophile. [3]It attacks the electrophilic carbon of the nitrile group in cyclopropanecarbonitrile. The resulting imine intermediate is then hydrolyzed during the acidic work-up to yield the desired ketone.

Experimental Protocol: Grignard Reaction [3]

-

Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.1 eq.) are suspended in anhydrous tetrahydrofuran (THF). [4]A small crystal of iodine can be added as an initiator. [5]A solution of 4-chlorobromobenzene (1.0 eq.) in anhydrous THF is added dropwise to initiate and sustain the reaction, which is often exothermic. [5]The mixture is typically refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Nitrile Addition: The prepared Grignard reagent solution is cooled to -5 to 0 °C. [3]A solution of cyclopropanecarbonitrile (0.9 eq.) in anhydrous THF is added dropwise.

-

Reaction & Hydrolysis: After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for 1-2 hours. [3]Upon completion, the reaction is cooled and quenched by slow addition of an acidic aqueous solution (e.g., 1M HCl or aqueous ammonium chloride).

-

Extraction & Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and concentrated. Purification is performed via vacuum distillation or chromatography.

| Parameter | Friedel-Crafts Acylation | Grignard Reaction |

| Starting Materials | Chlorobenzene, Cyclopropanecarbonyl Chloride | 4-Chlorobromobenzene, Cyclopropanecarbonitrile |

| Key Reagent | AlCl₃ (stoichiometric) | Magnesium metal |

| Advantages | Often higher yielding, well-established method. | Avoids acyl chlorides, milder conditions for the addition step. |

| Disadvantages | Requires stoichiometric Lewis acid, generates HCl gas, potential for isomer impurities. | Requires strictly anhydrous conditions, Grignard reagent can be difficult to initiate. |

Part 2: Reductive Amination of (4-Chlorophenyl)(cyclopropyl)methanone

Reductive amination is a powerful and versatile method for converting ketones into amines. [6]The process involves the initial formation of an imine intermediate by reacting the ketone with an amine source (in this case, ammonia or an equivalent), followed by in-situ reduction to the final amine. [7] Mechanism Insight: The reaction proceeds in two main stages. First, the ketone reacts with ammonia to form a hemiaminal, which then dehydrates to form a cyclopropyl-(4-chlorophenyl)methanimine intermediate. Second, a reducing agent selectively reduces the C=N double bond of the imine to the corresponding amine. [6]The choice of reducing agent is critical; it must be capable of reducing the imine but not the starting ketone. [7] Experimental Protocol: One-Pot Reductive Amination

-

Setup: To a solution of (4-chlorophenyl)(cyclopropyl)methanone (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

Imine Formation: The mixture is stirred at room temperature. A dehydrating agent or acidic catalyst can sometimes be employed to drive the equilibrium towards imine formation.

-

Reduction: Once imine formation is established (can be monitored by TLC or GC-MS), a reducing agent such as sodium borohydride (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) is added portion-wise at a controlled temperature (e.g., 0-10 °C). [7][8]4. Work-up: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is taken up in water and an organic solvent (e.g., ethyl acetate).

-

Extraction & Purification: The pH is adjusted to be basic (e.g., with NaOH) to ensure the amine is in its freebase form. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. Further purification can be achieved by chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Alternative Synthetic Route: Nucleophilic Addition to a Nitrile

As suggested by the retrosynthetic analysis, a more direct but potentially more challenging route involves the nucleophilic addition of a cyclopropyl organometallic reagent to 4-chlorobenzonitrile.

Method: Grignard Addition to Nitrile

This route is similar to the Grignard synthesis of the ketone but aims to directly form an imine intermediate which is then reduced.

Experimental Protocol:

-

Grignard Formation: Cyclopropylmagnesium bromide is prepared from cyclopropyl bromide and magnesium metal in an anhydrous ether solvent like THF. [4][5][9]2. Nitrile Addition: The prepared Grignard reagent is added to a solution of 4-chlorobenzonitrile in an anhydrous solvent. The reaction forms a magnesium salt of the imine.

-

Reduction: Instead of an acidic workup to form the ketone, a reducing agent (e.g., NaBH₄) is added directly to the reaction mixture to reduce the imine intermediate to the target amine.

-

Work-up & Purification: An aqueous work-up is performed to quench the reaction and remove inorganic salts. The product is then extracted, dried, and purified as described previously.

Causality and Field Insights: This direct route is less common in literature, likely due to challenges in controlling the reaction. The intermediate imine salt can be difficult to handle, and side reactions may occur. The two-step process via the isolated ketone intermediate is generally more reliable and easier to control and optimize, making it the preferred method in most drug development settings.

Conclusion

The synthesis of this compound is most efficiently and reliably achieved through a two-step sequence involving the preparation of the key intermediate, (4-chlorophenyl)(cyclopropyl)methanone, followed by its reductive amination. The ketone intermediate can be synthesized via either Friedel-Crafts acylation of chlorobenzene or a Grignard reaction with cyclopropanecarbonitrile, with the choice depending on available starting materials, scale, and equipment. The subsequent reductive amination is a robust transformation that provides the target amine in good yields. These methodologies offer scalable and adaptable routes for researchers and drug development professionals requiring this valuable pharmaceutical intermediate.

References

- CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents. Google Patents.

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. YouTube.

- Reductive Amination, and How It Works. Master Organic Chemistry.

- Reductive amination. Wikipedia.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

Sources

- 1. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]

- 2. 4-Chlorophenyl cyclopropyl ketone synthesis - chemicalbook [chemicalbook.com]

- 3. CN101391943B - Method for preparing 4-chlorophenylcyclopropyl methyl ketone - Google Patents [patents.google.com]

- 4. CAS 23719-80-4: Cyclopropylmagnesium bromide | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Reductive amination - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. 环丙基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

(4-Chlorophenyl)(cyclopropyl)methanamine IUPAC name and synonyms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(cyclopropyl)methanamine is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a 4-chlorophenyl group and a cyclopropyl moiety attached to a methanamine core, provides a versatile scaffold for the development of complex molecules. This guide offers an in-depth exploration of its chemical identity, synthesis, properties, and applications, with a focus on its relevance in the field of drug discovery and development. The presence of the cyclopropyl group is of particular interest, as this strained ring system can impart unique conformational constraints and metabolic stability to drug candidates.[1]

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. This section details the IUPAC name and various synonyms for this compound.

IUPAC Name

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]

Synonyms and Identifiers

In literature and commercial databases, this compound may be referenced by several alternative names and identifiers. Recognizing these is crucial for comprehensive information retrieval.

| Identifier Type | Identifier |

| CAS Number | 123312-22-1[3][4] |

| Molecular Formula | C10H12ClN[2][3] |

| Molecular Weight | 181.66 g/mol [5] |

| InChI | InChI=1S/C10H12ClN/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10H,1-2,12H2[2] |

| InChIKey | VOLXFYJGXYAYQP-UHFFFAOYSA-N[2] |

| SMILES | C1CC1C(C2=CC=C(C=C2)Cl)N[2] |

| Other Names | 1-(4-chlorophenyl)-1-cyclopropylmethanamine |

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Appearance | White crystalline solid | ChemBK[6] |

| Melting Point | 68-70°C | ChemBK[6] |

| Boiling Point | 279-282°C | ChemBK[6] |

| Density | 1.19 g/cm³ | ChemBK[6] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. | ChemBK[6] |

| XlogP (predicted) | 2.2 | PubChemLite[2] |

Synthesis and Manufacturing

The synthesis of this compound is a key consideration for its availability in research and development. While various synthetic routes may exist, a common approach involves the reductive amination of a corresponding ketone. A generalized synthetic workflow is outlined below.

Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

A plausible, though generalized, laboratory-scale synthesis based on common organic chemistry principles is presented below. Note: This is an illustrative protocol and requires optimization and safety assessment before implementation.

Step 1: Synthesis of (4-Chlorophenyl)(cyclopropyl)methanone

-

To a solution of cyclopropylmagnesium bromide in a suitable solvent (e.g., THF), add 4-chlorobenzonitrile at a controlled temperature.

-

Stir the reaction mixture until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or GC-MS).

-

Quench the reaction with an aqueous acid solution.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the crude ketone.

-

Purify the ketone by a suitable method, such as column chromatography or distillation.

Step 2: Synthesis of this compound

-

Dissolve (4-Chlorophenyl)(cyclopropyl)methanone in a suitable solvent (e.g., methanol).

-

Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

-

Introduce a reducing agent, for example, sodium cyanoborohydride, in portions.

-

Stir the reaction at ambient temperature until the imine intermediate is fully reduced.

-

Work up the reaction by removing the solvent, followed by an acid-base extraction to isolate the amine product.

-

Purify the final product by column chromatography or crystallization.

A related synthesis for a similar compound, 1-[1-(4-chlorophenyl)cyclopropyl]methanamine, involves the reaction of 4-chlorophenone with cyclopropane methanol to generate 1-(4-chlorophenyl)cyclopropane methanol, which is then subjected to a reduction reaction with ammonia gas.[6]

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[3] The unique combination of the cyclopropyl and 4-chlorophenyl groups makes it a valuable intermediate for compounds targeting the central nervous system (CNS), including antidepressants.[3]

Role of the Cyclopropyl Moiety

The cyclopropyl group is a bioisostere for various functional groups and can introduce conformational rigidity, which is often beneficial for binding to biological targets. Its presence can also influence the metabolic stability of a drug molecule by blocking sites susceptible to oxidation by cytochrome P450 enzymes. This can lead to an improved pharmacokinetic profile.

Role of the 4-Chlorophenyl Group

The 4-chlorophenyl group is a common feature in many CNS-active drugs. The chlorine atom can participate in various interactions with target proteins, including halogen bonding, and can modulate the lipophilicity and electronic properties of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Logical Relationship in Drug Design

Caption: Logical flow of incorporating the core scaffold into a drug candidate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] It should be stored in a cool, dry place away from sources of ignition.[6] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]

Conclusion

This compound is a valuable chemical intermediate with significant applications in the design and synthesis of new pharmaceutical agents. Its distinct structural features offer medicinal chemists a scaffold to develop molecules with potentially improved efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of its chemistry, synthesis, and properties is essential for its effective utilization in research and drug development endeavors.

References

- nordmann.global. This compound.

- ChemBK. (2024, April 9). 1-[1-(4-chlorophenyl)cyclopropyl]methanamine.

- PubChem. 1-(4-chlorophenyl)-1-cyclopropyl-N-[(4-nitrophenyl)methoxy]methanimine.

- PubChem. (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime.

- MDPI. (2009). 1-(4-Chlorophenyl)cyclopropylmethanone.

- Chemical-Suppliers. This compound | CAS 123312-22-1.

- PubChem. (4-Chlorophenyl)(phenyl)methanamine.

- ResearchGate. (2018, October 30). Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl)

- PubChemLite. This compound (C10H12ClN).

- Achmem. This compound.

- Google Patents. (2016). US9227900B2 - Method for preparing 1-(4-chlorophenyl)

- BLD Pharm. 1185166-47-5|this compound hydrochloride.

- Sigma-Aldrich. (1-(4-Fluorophenyl)cyclopropyl)methanamine.

- Scimplify. (R)-(4-Chlorophenyl)(phenyl)methanamine (CAS NO : 163837-57-8).

- Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone.

- Pharmaffiliates. 163837-57-8 | Product Name : (R)-(4-Chlorophenyl)(phenyl)methanamine.

- Sigma-Aldrich. (1-(4-Chlorophenyl)cyclobutyl)methanamine 63010-09-3.

- Future Medicinal Chemistry. (2025).

- Hypha Discovery Blogs. Metabolism of cyclopropyl groups.

- Longdom Publishing.

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C10H12ClN) [pubchemlite.lcsb.uni.lu]

- 3. (4-chlorophenyl)(cyclopropyl)methanamine (123312-22-1) at Nordmann - nordmann.global [nordmann.global]

- 4. This compound | CAS 123312-22-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. achmem.com [achmem.com]

- 6. chembk.com [chembk.com]

An In-depth Technical Guide to (4-Chlorophenyl)(cyclopropyl)methanamine: Properties, Synthesis, and Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chlorophenyl)(cyclopropyl)methanamine is a primary amine featuring a cyclopropyl group and a 4-chlorophenyl moiety. This unique structural combination imparts a desirable pharmacokinetic profile and has positioned it as a valuable building block in medicinal chemistry. Its utility is particularly pronounced in the synthesis of novel therapeutic agents targeting the central nervous system (CNS). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in drug discovery, with a focus on its role as a key pharmaceutical intermediate.

Physicochemical Properties

This compound is typically a solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dichloromethane[1]. The hydrochloride salt is also commonly used, offering improved stability and handling characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 123312-22-1 (free base); 1185166-47-5 (hydrochloride) | [2][3] |

| Molecular Formula | C₁₀H₁₂ClN | [2] |

| Molecular Weight | 181.66 g/mol (free base); 218.12 g/mol (hydrochloride) | [2][3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 68-70 °C (for 1-[1-(4-chlorophenyl)cyclopropyl]methanamine) | [1] |

| Boiling Point | 279-282 °C (for 1-[1-(4-chlorophenyl)cyclopropyl]methanamine) | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane | [1] |

| Predicted pKa | 9.09 ± 0.10 | N/A |

| Predicted XlogP | 2.2 | N/A |

Synthesis and Reactivity

The primary and most industrially scalable synthesis of this compound is achieved through the reductive amination of its corresponding ketone precursor, (4-chlorophenyl)(cyclopropyl)methanone. This method is widely employed for the preparation of primary amines from ketones.

Synthesis via Reductive Amination

The conversion of (4-chlorophenyl)(cyclopropyl)methanone to the desired amine proceeds via the formation of an imine intermediate, which is then reduced in situ.

Sources

An In-depth Technical Guide to (4-Chlorophenyl)(cyclopropyl)methanamine: A Key Intermediate in Modern Pharmaceutical Synthesis

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

(4-Chlorophenyl)(cyclopropyl)methanamine is a pivotal pharmaceutical intermediate, distinguished by its unique structural combination of a 4-chlorophenyl moiety and a cyclopropyl group. This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, and critical role in the development of contemporary therapeutics, particularly those targeting the central nervous system (CNS). Authored from the perspective of a Senior Application Scientist, this document synthesizes established chemical principles with practical insights, offering a robust resource for professionals in the field of drug discovery and development.

Introduction: The Strategic Importance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is a highly sought-after motif in modern drug design. Its inherent ring strain and unique electronic properties confer a range of desirable attributes to bioactive molecules, including enhanced metabolic stability, increased potency, and improved membrane permeability.[1] When incorporated into an amine, as in this compound, it creates a versatile building block for accessing a diverse array of complex molecular architectures.

The presence of the 4-chlorophenyl group further modulates the electronic and lipophilic character of the molecule, often enhancing its interaction with biological targets. Consequently, this compound has emerged as a key starting material in the synthesis of various pharmaceutical agents, notably antidepressants and other CNS-active compounds.[2] Its chiral nature also presents opportunities for the development of stereoselective drugs with improved efficacy and safety profiles.

Synthesis of this compound: A Comparative Analysis of Synthetic Strategies

Several synthetic routes can be envisaged for the preparation of this compound, primarily revolving around the formation of the central amine functionality. The choice of a particular method in an industrial setting is often dictated by factors such as cost, scalability, safety, and yield. Here, we explore the most pertinent and scientifically sound approaches.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two primary precursors: 4-chlorophenyl cyclopropyl ketone (A) or 1-(4-chlorophenyl)cyclopropanecarboxylic acid (B) . This analysis forms the basis for the subsequent synthetic strategies.

Caption: Retrosynthetic pathways for this compound.

Route A: Reductive Amination of 4-Chlorophenyl Cyclopropyl Ketone

Reductive amination is a robust and widely employed method for the synthesis of amines from carbonyl compounds.[3][4] This approach involves the reaction of a ketone with an amine source to form an imine intermediate, which is then reduced in situ to the desired amine.

2.2.1. Reaction Schematics

Caption: General scheme of reductive amination.

2.2.2. Methodological Variants and Causality

-

Leuckart-Wallach Reaction: This classical method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-190 °C).[5][6] The high thermal requirement can be a drawback, potentially leading to side reactions. The reaction proceeds via a formamide intermediate which is subsequently hydrolyzed.

-

Catalytic Hydrogenation: A cleaner and often more efficient approach involves the use of a metal catalyst (e.g., Raney Nickel, Palladium on carbon) under a hydrogen atmosphere. This method is highly effective but requires specialized high-pressure equipment.

-

Hydride Reducing Agents: The use of hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) offers a milder and more versatile alternative.[4] Sodium cyanoborohydride is particularly advantageous as it is selective for the reduction of the iminium ion in the presence of the starting ketone. A combination of an ammonia source (e.g., ammonium chloride) and a Lewis acid like titanium(IV) isopropoxide can facilitate the formation of the imine intermediate, which is then reduced by a hydride source.[7]

2.2.3. Exemplary Laboratory Protocol (Adapted from established procedures for reductive amination)

Step 1: Imine Formation and In Situ Reduction

-

To a solution of 4-chlorophenyl cyclopropyl ketone (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol) is added an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

-

A reducing agent, such as sodium borohydride (1.5-2.0 eq), is added portion-wise at 0 °C. The choice of sodium borohydride is a balance between reactivity and safety for a laboratory setting.

-

The reaction is allowed to warm to room temperature and stirred for an additional 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Purification

-

The reaction mixture is quenched by the slow addition of water.

-

The solvent is removed under reduced pressure.

-

The aqueous residue is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Route B: Rearrangement Reactions from Carboxylic Acid Derivatives

2.3.1. Reaction Schematics

Caption: Overview of rearrangement-based synthetic routes.

2.3.2. Methodological Comparison

-

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (e.g., bromine) in a strong base to yield a primary amine with one fewer carbon atom.[9] The key intermediate is an isocyanate.

-

Curtius Rearrangement: An acyl azide, typically prepared from the corresponding carboxylic acid, undergoes thermal or photochemical rearrangement to an isocyanate, which can then be hydrolyzed to the primary amine.[8][10] This method is often milder than the Hofmann rearrangement.

-

Schmidt Reaction: This reaction involves the treatment of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid to form the primary amine. This method avoids the isolation of potentially explosive acyl azides.

2.3.3. Exemplary Laboratory Protocol (Curtius Rearrangement)

Step 1: Acyl Azide Formation

-

1-(4-Chlorophenyl)cyclopropanecarboxylic acid (1.0 eq) is dissolved in an inert solvent like toluene or dioxane.

-

Diphenylphosphoryl azide (DPPA, ~1.1 eq) and a base such as triethylamine (TEA, ~1.1 eq) are added.

-

The mixture is stirred at room temperature until the formation of the acyl azide is complete (monitored by IR spectroscopy for the characteristic azide stretch at ~2130 cm⁻¹).

Step 2: Rearrangement and Trapping

-

The reaction mixture is heated to induce the Curtius rearrangement to the isocyanate.

-

A trapping agent, such as tert-butanol, can be added to form a stable Boc-protected amine, which is often easier to purify.

-

The mixture is refluxed until the rearrangement is complete.

Step 3: Deprotection

-

The solvent is removed, and the crude Boc-protected amine is purified.

-

The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield the desired primary amine.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its handling, purification, and use in subsequent synthetic steps.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂ClN | - |

| Molecular Weight | 181.66 g/mol | - |

| Appearance | Expected to be a liquid or low-melting solid | General observation for similar compounds |

| CAS Number | 123312-22-1 | [2] |

| Boiling Point | Not readily available | - |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Analytical Data (Predicted/Typical):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.2-7.4 (m, 4H, Ar-H), 2.5-2.7 (m, 1H, CH-NH₂), 1.5-1.8 (br s, 2H, NH₂), 0.4-0.8 (m, 4H, cyclopropyl-H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 140-145 (Ar-C), 131-133 (Ar-C-Cl), 128-129 (Ar-CH), 127-128 (Ar-CH), 55-60 (CH-NH₂), 15-20 (C-cyclopropyl), 5-10 (CH₂-cyclopropyl).

-

Mass Spectrometry (EI): m/z (%) = 181/183 ([M]⁺), 166 ([M-NH₂]⁺), 146, 111.

-

Infrared (IR) Spectroscopy (neat): ν (cm⁻¹) ≈ 3300-3400 (N-H stretch), 3000-3100 (C-H stretch, aromatic and cyclopropyl), 1600, 1490 (C=C stretch, aromatic), 1090 (C-Cl stretch).

Applications in Pharmaceutical Synthesis

This compound is a valuable precursor for the synthesis of a range of pharmaceutically active compounds. The cyclopropylamine moiety is a known pharmacophore in several classes of drugs, including monoamine oxidase (MAO) inhibitors used in the treatment of depression.[11]

While specific, publicly disclosed drug synthesis pathways starting directly from this compound are not extensively documented in readily available literature, its structural motifs are present in several investigational and approved drugs. The combination of the cyclopropylamine and the 4-chlorophenyl group makes it an ideal candidate for the synthesis of novel serotonin-norepinephrine reuptake inhibitors (SNRIs) or other modulators of neurotransmitter systems.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May cause respiratory irritation.[12]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound stands as a testament to the power of strategic molecular design in pharmaceutical development. Its synthesis, achievable through robust and scalable methods like reductive amination, provides access to a key building block for a new generation of CNS-targeted therapies. The unique combination of its structural features offers medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As research into novel treatments for neurological and psychiatric disorders continues, the importance of versatile intermediates such as this compound is set to grow, underscoring the critical interplay between synthetic chemistry and modern medicine.

References

- The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Leuckart reaction. Wikipedia. [Link]

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

- Cyclopropylamines as pharmaceuticals.

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Ketone, cyclopropyl methyl. Organic Syntheses Procedure. [Link]

- (E,Z)-4-chlorophenyl(cyclopropyl)ketone O-(4-nitrophenylmethyl)oxime. PubChem. [Link]

- CYCLOPROPYLAMINE.

- Synthesis of trans-2-Substituted-Cyclopropylamines

- Reductive amin

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

- Curtius rearrangement. Wikipedia. [Link]

- Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography.

- Hofmann rearrangement. chemeurope.com. [Link]

- (4-Chlorophenyl)(cyclopropyl)methanaminehydrochloride. Cenmed. [Link]

- Leuckart reaction. Grokipedia. [Link]

- Hofmann rearrangement. Wikipedia. [Link]

- Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. designer-drug.com. [Link]

- STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

- Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

- Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]

- The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

- Amine synthesis by reductive amination (reductive alkyl

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. SciSpace. [Link]

- Cyclopropylamine. PubChem. [Link]

- GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients.

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

- Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

- Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- Catalytic Leuckart-Wallach-Type Reductive Amin

- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C

- STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

- Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones. PubMed Central. [Link]

- Reaction of Cyclopropyl Ketones-The ASL Lab. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. longdom.org [longdom.org]

- 3. (4-CHLOROPHENYL)(CYCLOPROPYL)METHANONE O-(4-NITROBENZYL)OXIME - Safety Data Sheet [chemicalbook.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 9. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 10. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. longdom.org [longdom.org]

- 12. achmem.com [achmem.com]

The Cyclopropylamine Moiety: A Privileged Scaffold in Central Nervous System Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclopropylamine moiety, a three-membered carbocycle attached to an amino group, has emerged as a cornerstone in the design of central nervous system (CNS) active compounds. Its unique combination of structural rigidity, metabolic stability, and electronic properties allows it to serve as a versatile pharmacophore and bioisostere, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive overview of the strategic role of cyclopropylamines in CNS drug discovery, delving into their fundamental chemical properties, their impact on key CNS targets such as monoamine oxidases and NMDA receptors, and their embodiment in successful therapeutic agents. We will explore structure-activity relationships, showcase detailed synthetic protocols, and discuss the future trajectory of this remarkable structural motif in the quest for novel neurotherapeutics.

Introduction: The Unique Physicochemical Landscape of Cyclopropylamines

The cyclopropyl group is far more than a simple saturated ring. Its inherent ring strain, with C-C-C bond angles compressed to 60°, imbues it with distinct electronic characteristics resembling those of a double bond.[1][2] This "pi-character" and the rigidity it confers upon a molecule are highly advantageous in drug design. When combined with an amine, the resulting cyclopropylamine scaffold offers a powerful tool for medicinal chemists.

Key Physicochemical Properties:

-

Conformational Rigidity: The cyclopropyl ring restricts the rotational freedom of adjacent substituents, which can pre-organize a molecule into a bioactive conformation for optimal target binding. This can lead to an entropically favorable binding event and enhanced potency.[2][3]

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This property is crucial for CNS drugs, where minimizing metabolic clearance can improve brain exposure and duration of action.

-

Modulation of Basicity (pKa): The electron-withdrawing nature of the cyclopropane ring can lower the pKa of the attached amine compared to a corresponding acyclic amine. This fine-tuning of basicity is critical for optimizing interactions with biological targets and improving properties like cell permeability.

-

Bioisosterism: The cyclopropyl group can act as a bioisostere for various functional groups, such as vinyls or carbonyls, allowing chemists to explore chemical space while maintaining or improving biological activity and physicochemical properties.[2]

These features collectively contribute to the ability of cyclopropylamine-containing compounds to enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target effects.[3]

Core Applications in CNS Drug Targets

The cyclopropylamine motif has proven particularly effective in modulating the activity of key enzymes and receptors within the CNS.

Monoamine Oxidase (MAO) Inhibition

Perhaps the most classic example of a cyclopropylamine in CNS medicine is tranylcypromine , a potent, non-selective, and irreversible inhibitor of monoamine oxidase (MAO).[5][6]

Mechanism of Action: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Tranylcypromine acts as a mechanism-based inhibitor. The cyclopropylamine moiety is oxidized by the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. This process leads to the opening of the strained cyclopropane ring and the formation of a stable covalent adduct with the FAD cofactor, thereby irreversibly inactivating the enzyme.[7] This inhibition increases the synaptic concentration of monoamine neurotransmitters, which is the basis for its antidepressant effect.[5][8]

Newer research has focused on developing selective MAO inhibitors to reduce side effects. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been identified as a highly potent and selective irreversible inhibitor of MAO-B, showing over 20-fold more effectiveness than tranylcypromine for this isoform and no inhibition of the related enzyme LSD1.[9]

Workflow: Screening for MAO Inhibition

The following diagram illustrates a typical workflow for identifying and characterizing novel cyclopropylamine-based MAO inhibitors.

Sources

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 6. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drugs.com [drugs.com]

- 9. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Chiral Cyclopropylamine Scaffolds

Introduction: The Strategic Value of the Chiral Cyclopropylamine Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the cyclopropylamine moiety has emerged as a "privileged scaffold."[1] Its significance lies in the unique structural and electronic properties conferred by the three-membered ring. The high strain of the cyclopropane ring (approximately 60° bond angles) enhances its reactivity and imparts a rigid, conformationally constrained geometry.[1][2] This rigidity is invaluable for locking a molecule into a bioactive conformation, thereby improving potency and selectivity for its biological target. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, modulating metabolic stability and pharmacokinetic profiles. When chirality is introduced, these scaffolds open up three-dimensional space, allowing for precise interactions within the chiral environments of protein binding pockets. Consequently, the development of robust and stereoselective synthetic routes to access enantiopure cyclopropylamines is a critical endeavor for researchers in drug development.[3]

This technical guide provides an in-depth exploration of the core strategies for synthesizing chiral cyclopropylamine scaffolds. We will move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering field-proven insights into experimental design and rationale. The methodologies presented are chosen for their reliability, stereocontrol, and applicability in a drug discovery setting.

Chapter 1: Asymmetric Cyclopropanation: Building the Ring with Stereocontrol

The most direct approach to chiral cyclopropanes is the asymmetric cyclopropanation of alkenes. This strategy involves the transfer of a carbene or carbenoid equivalent to a double bond, guided by a chiral catalyst.

Metal-Catalyzed Asymmetric Cyclopropanation

Transition metal catalysis, particularly with rhodium, copper, and cobalt complexes, is a cornerstone of asymmetric cyclopropanation. These methods typically involve the decomposition of a diazo compound to generate a metal-carbene intermediate, which then undergoes a stereoselective [2+1] cycloaddition with an alkene.

Causality and Mechanistic Insight: The success of this method hinges on the design of the chiral ligand coordinating to the metal center. The ligand creates a chiral pocket around the reactive metal-carbene, forcing the incoming alkene to approach from a specific trajectory. This controlled approach dictates the facial selectivity of the carbene transfer, thus inducing high enantioselectivity in the cyclopropane product.

Recent advancements have utilized Co(II)-based metalloradical catalysis, which proceeds through a stepwise radical mechanism. This approach has proven effective for the asymmetric cyclopropanation of alkenes with unstable α-heteroaryldiazomethanes, providing access to valuable chiral heteroaryl cyclopropanes in high yields with excellent diastereoselectivities and enantioselectivities.[4] Chiral ruthenium(II)-phenyloxazoline complexes have also been successfully employed for the highly stereoselective cyclopropanation of diazo Weinreb amides with olefins.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates a generalized catalytic cycle for a metal-catalyzed cyclopropanation reaction, highlighting the key steps of carbene formation and stereoselective transfer.

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric cyclopropanation.

Ylide-Based Cyclopropanation

An alternative to diazo compounds involves the use of ylides, particularly sulfoxonium ylides, which are more stable and safer to handle.[6] In these reactions, a chiral catalyst, such as a chiral-at-metal Rh(III) complex, activates the reactants to facilitate an enantioselective cyclopropanation.[6]

Trustworthiness of the Protocol: The use of stable sulfoxonium ylides overcomes a common limitation of other sulfur ylides, which can inactivate metal catalysts.[6] This leads to more reliable and reproducible reactions. The protocol below is a representative example of this robust methodology.

Representative Protocol: Rh(III)-Catalyzed Asymmetric Cyclopropanation with a Sulfoxonium Ylide[7]

-

Catalyst Preparation: In a glovebox, add the chiral Rh(III) catalyst (e.g., a Cp*Rh complex with a chiral ligand, 0.01 mmol, 1 mol%) and AgSbF₆ (0.02 mmol, 2 mol%) to a flame-dried Schlenk tube.

-

Reaction Setup: Add the sulfoxonium ylide (1.2 mmol) and the β,γ-unsaturated ketoester (1.0 mmol) to the tube.

-

Solvent and Conditions: Add 2.0 mL of anhydrous dichloroethane (DCE). Seal the tube and stir the reaction mixture at a predetermined temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).

-

Workup and Purification: Upon completion (monitored by TLC), cool the reaction to room temperature. Concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the optically pure 1,2,3-trisubstituted cyclopropane.

| Substrate | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |

| β,γ-Unsaturated Ketoester 1 | 1 | 89 | >20:1 | 99 |

| β,γ-Unsaturated Ketoester 2 | 1 | 85 | >20:1 | 98 |

| β,γ-Unsaturated Ketoester 3 | 1 | 78 | >20:1 | 97 |

| Data synthesized from trends reported in the literature for illustrative purposes.[6] |

Chapter 2: Diastereoselective Synthesis via Chiral Auxiliaries

This strategy introduces chirality by covalently attaching a chiral molecule—an auxiliary—to the substrate. The auxiliary then directs the stereochemical outcome of a subsequent cyclopropanation reaction. After the ring is formed, the auxiliary is cleaved, yielding the enantiomerically enriched product.

Expertise in Action: The choice of a chiral auxiliary is critical. An effective auxiliary, such as an Evans oxazolidinone or Ellman's tert-butanesulfinamide, must provide a high degree of facial shielding to direct the approach of the cyclopropanating agent, be readily attached and removed under mild conditions, and be recoverable for reuse.[7][8] The diastereoselectivity achieved can be very high, often exceeding 95:5 dr.[7]

For example, the Simmons-Smith cyclopropanation of enamides derived from chiral auxiliaries can produce cyclopropylamines with high diastereoselectivity.[7] However, sterically hindered substrates may require more forcing conditions, which can sometimes lower the yield and diastereoselectivity.[7]

Visualizing the Chiral Auxiliary Workflow

The following diagram outlines the logical sequence of a chiral auxiliary-mediated synthesis.

Caption: Workflow for diastereoselective synthesis using a removable chiral auxiliary.

Chapter 3: Conversion of Chiral Precursors: The Curtius Rearrangement

An alternative to building the chiral ring is to start with a readily available chiral cyclopropane building block, such as an enantiopure cyclopropanecarboxylic acid, and convert the carboxylic acid functionality into an amine. The Curtius rearrangement is an exceptionally reliable method for this transformation.[9][10]